

FK888: A Potent and Selective Tool for Neurokinin-1 Receptor Research

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Compound of Interest

Compound Name: FK888

Cat. No.: B1672746

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FK888 is a potent, selective, and high-affinity dipeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] Its high affinity for the human NK1 receptor, coupled with a significantly lower affinity for the rat NK1 receptor, makes it a valuable tool for studying species-specific differences in neurokinin signaling.[1][4] **FK888** acts as a competitive antagonist, making it an ideal compound for investigating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor.[4][5] These application notes provide a comprehensive overview of **FK888**'s pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.

The NK1 receptor, a G protein-coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[6] Upon activation by Substance P, the NK1 receptor couples to Gq/11, initiating the phosphatidylinositol signaling pathway, which leads to the generation of inositol phosphates and diacylglycerol, and the subsequent mobilization of intracellular calcium.

Physicochemical Properties and Storage

Property	Value	Reference
Molecular Formula	C ₃₆ H ₃₆ N ₄ O ₄	[1]
Molecular Weight	588.69 g/mol	[1]
CAS Number	138449-07-7	[1]
Solubility	Soluble to 100 mM in DMSO and ethanol	[1]
Storage	Store at -20°C	[1]

Pharmacological Profile

FK888 exhibits high affinity and selectivity for the human NK1 receptor. Its binding affinity and functional antagonist activity have been characterized in various assays.

In Vitro Binding and Functional Data

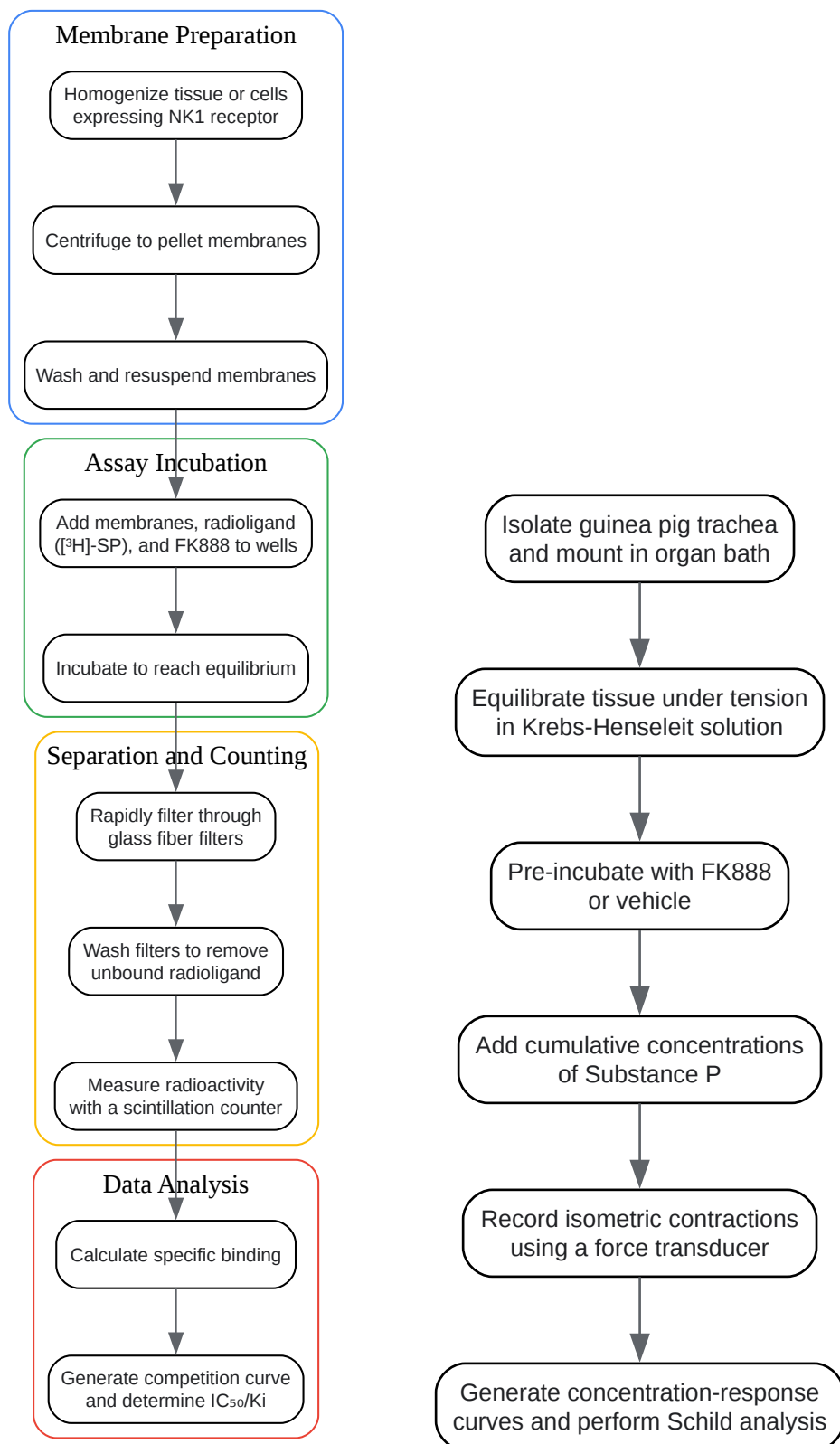
Parameter	Species/Tissue/Cell Line	Value	Reference
Ki	Human NK1 Receptor (COS-7 cells)	0.69 nM	[1]
Ki	Rat NK1 Receptor (COS-7 cells)	220 nM	[4]
Ki	Guinea-pig lung membranes ([³ H]-SP displacement)	0.69 ± 0.13 nM	[7]
Ki	Rat brain cortical synaptic membranes ([³ H]-SP displacement)	0.45 ± 0.17 μM	[7]
pA ₂	Guinea-pig ileum (SP-induced contraction)	9.29	[7]
pA ₂	Human NK1 Receptor (Phosphatidylinositol hydrolysis in CHO cells)	8.9	[4]
IC ₅₀	Guinea-pig trachea (SP-induced contraction)	32 nM	[1][8]

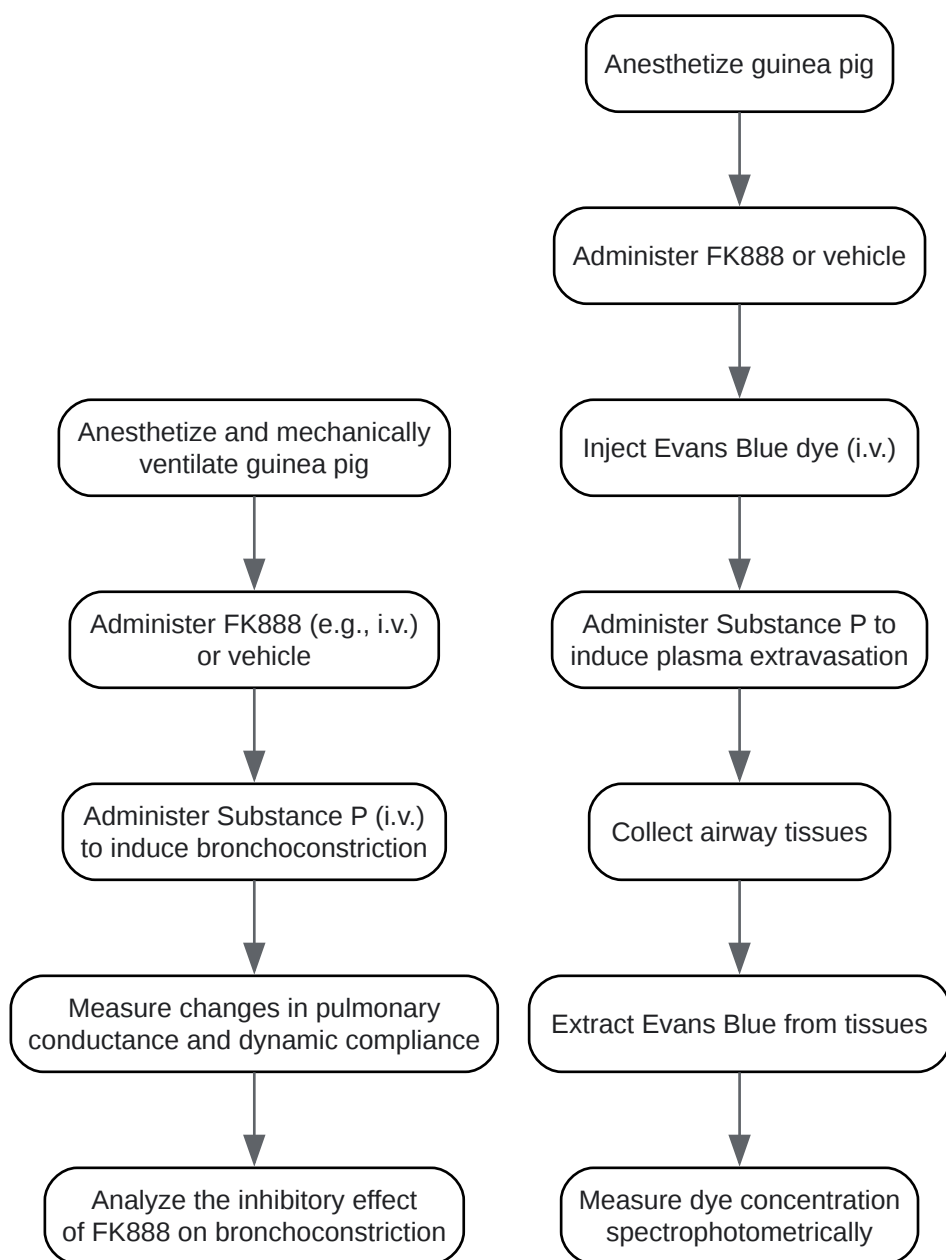
Key Experimental Protocols

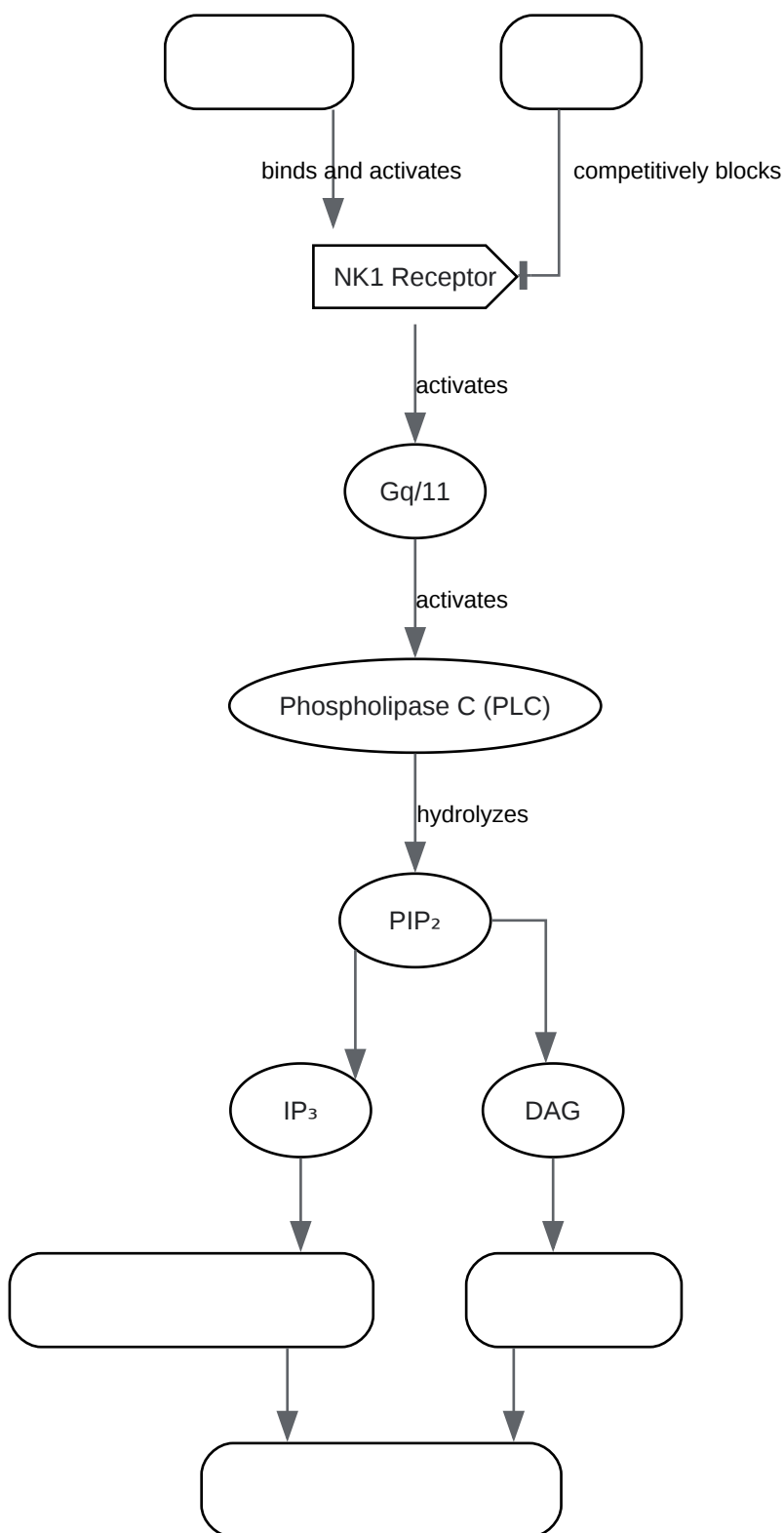
Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of **FK888** for the NK1 receptor using a radiolabeled ligand.

Diagram of the Radioligand Binding Assay Workflow







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